2-(2,4-Difluorophenyl)ethoxyacetic acid
Description
2-(2,4-Difluorophenyl)ethoxyacetic acid is a fluorinated acetic acid derivative characterized by a 2,4-difluorophenyl group attached to an ethoxy (–OCH₂CH₂–) chain, which is further linked to the carboxylic acid moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents and the flexibility of the ethoxy spacer. The compound’s molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 234.18 g/mol (calculated).
The synthesis of related difluorophenylacetic acid derivatives often involves coupling reactions, as seen in the preparation of tert-butyl (2-(2,4-difluorophenyl)acetoxy)carbamate via DCC-mediated esterification (89% yield) .
Properties
CAS No. |
81228-10-6 |
|---|---|
Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[2-(2,4-difluorophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H10F2O3/c11-8-2-1-7(9(12)5-8)3-4-15-6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
ZJQHVDQTMYIWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCOCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-(2,4-difluorophenyl)ethoxyacetic acid with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:
Physicochemical and Reactivity Differences
Lipophilicity: The ethoxy chain in this compound likely increases solubility in polar solvents compared to non-ethoxy analogs like 2-(2,4-difluoro-5-methylphenyl)acetic acid. However, (2,4-difluorophenyl)(difluoro)acetic acid (C₈H₆F₄O₂) exhibits higher lipophilicity due to additional fluorine atoms .
Synthetic Flexibility : Compounds with ethoxy or carbamate groups (e.g., tert-butyl derivatives ) enable further functionalization, whereas rigid biphenyl structures (e.g., [1,1'-biphenyl]-3-acetic acid ) limit conformational flexibility.
Biological Interactions : The oxo-acetic acid derivative (CAS 1248263-78-6) with an amide linkage may exhibit hydrogen-bonding capabilities distinct from the carboxylic acid group in the target compound .
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